N-[2-(allyloxy)phenyl]-2-methylbenzamide
Description
N-[2-(allyloxy)phenyl]-2-methylbenzamide is a benzamide derivative characterized by an allyloxy group (–O–CH₂–CH=CH₂) attached to the ortho position of the phenyl ring and a 2-methylbenzamide moiety.
Key structural features:
- Allyloxy group: Enhances reactivity due to the electron-rich oxygen atom and unsaturated allyl chain.
- 2-Methylbenzamide: The methyl group at the ortho position increases steric hindrance and lipophilicity compared to unsubstituted benzamides.
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-methyl-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C17H17NO2/c1-3-12-20-16-11-7-6-10-15(16)18-17(19)14-9-5-4-8-13(14)2/h3-11H,1,12H2,2H3,(H,18,19) |
InChI Key |
CCJQOLJCNRCJDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC=C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes critical structural differences and molecular properties of N-[2-(allyloxy)phenyl]-2-methylbenzamide and its analogs:
Key Observations :
- Electronic Effects : The allyloxy group in the target compound provides electron-donating resonance effects, contrasting with electron-withdrawing groups like chloro () or sulfamoyl ().
- Steric Hindrance : The 2-methyl group on benzamide increases steric bulk compared to analogs with para-substituents (e.g., 4-methyl in ).
- Functional Diversity : Hydrazine linkers () or thiazole rings () introduce distinct reactivity profiles, such as hydrogen bonding or coordination capabilities.
Key Points :
Spectroscopic and Physicochemical Properties
- IR/NMR : The allyloxy group in this compound would show characteristic C-O stretching (~1250 cm⁻¹) and alkene C=C stretches (~1640 cm⁻¹) in IR. In NMR, the allyl protons resonate as a triplet (δ 4.5–5.0 ppm for –O–CH₂–) and a multiplet for the vinyl protons (δ 5.2–5.9 ppm) .
- Fluorescence : Unlike N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (), the target compound lacks strong electron-withdrawing groups, likely reducing fluorescence intensity.
- Crystallography : Analogs with rigid structures (e.g., thiazole-fused benzamide in ) exhibit well-defined geometries, whereas the allyloxy group may introduce conformational flexibility .
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